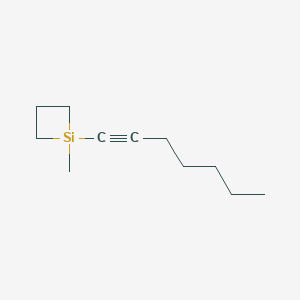

1-Methyl-(1-heptynyl)silacyclobutane

説明

1-Methyl-(1-heptynyl)silacyclobutane is a silicon-containing heterocyclic compound characterized by a four-membered silacyclobutane ring substituted with a methyl group and a heptynyl (C₇H₁₃–C≡C–) moiety. This structure introduces unique steric and electronic effects, influencing its reactivity and stability. The compound is synthesized via Grignard reactions, as exemplified by the preparation of analogous silacyclobutanes (e.g., 1-methyl-1-phenylsilacyclobutane) .

特性

分子式 |

C11H20Si |

|---|---|

分子量 |

180.36 g/mol |

IUPAC名 |

1-hept-1-ynyl-1-methylsiletane |

InChI |

InChI=1S/C11H20Si/c1-3-4-5-6-7-9-12(2)10-8-11-12/h3-6,8,10-11H2,1-2H3 |

InChIキー |

HPFZOCFBJOJRLH-UHFFFAOYSA-N |

正規SMILES |

CCCCCC#C[Si]1(CCC1)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

Table 1: Structural and Calculated Properties of Silacyclobutane Derivatives

| Compound | Molecular Formula | Molecular Weight | logP (logPoct/wat) | Substituents | Key Features |

|---|---|---|---|---|---|

| Silacyclobutane | C₃H₈Si | 72.17 | N/A | None | Parent compound; high ring strain |

| 1-Methylsilacyclobutane | C₄H₁₀Si | 86.21 | N/A | Methyl | Increased steric hindrance |

| 1-Chloro-1-methylsilacyclobutane | C₄H₉ClSi | 120.65 | 2.204 | Methyl, Chlorine | Electrophilic silicon center |

| 1-Methyl-(1-heptynyl)silacyclobutane | C₁₁H₂₀Si | 180.36 | Estimated >3.5 | Methyl, Heptynyl | Bulky alkyne substituent; hydrophobic |

Notes:

- The heptynyl group in 1-methyl-(1-heptynyl)silacyclobutane significantly increases molecular weight and hydrophobicity compared to methyl or chloro derivatives .

- logP values for simpler analogs (e.g., 1-chloro-1-methylsilacyclobutane) suggest that the heptynyl substituent would further elevate lipophilicity, enhancing solubility in organic solvents .

Thermal Stability and Decomposition Kinetics

Table 2: DFT-Calculated Activation Energies (Eₐ) for Thermal Decomposition

| Compound | Eₐ (kJ/mol) | Method | Reference |

|---|---|---|---|

| Silacyclobutane | 168.2 | B3LYP/6-311G** | |

| 1-Methylsilacyclobutane | 174.5 | B3LYP/6-311G** | |

| 1,1-Dimethylsilacyclobutane | 180.1 | B3LYP/6-311G** |

Key Findings:

- Methyl substitution increases activation energy (Eₐ), indicating greater thermal stability due to reduced ring strain .

- The bulky heptynyl group in 1-methyl-(1-heptynyl)silacyclobutane likely further stabilizes the ring, though experimental data are needed to confirm this trend.

Reactivity in Polymerization and Cross-Coupling Reactions

Polymerization Behavior:

- Silacyclobutanes with strained rings undergo ROP to form linear polymers. For example, 1-methylsilacyclobutane derivatives polymerize via Si–C bond cleavage, producing polysiltrimethylenes .

- The heptynyl substituent may alter polymerization kinetics or branching due to steric effects, analogous to norbornenyl-substituted silacyclobutanes .

Cross-Coupling Reactivity:

- Organosilanols with alkyne groups (e.g., dimethyl(1-heptynyl)silanol) exhibit enhanced reactivity in Pd-catalyzed couplings compared to trimethylsilane derivatives .

- The heptynyl group in 1-methyl-(1-heptynyl)silacyclobutane could similarly participate in Sonogashira-type couplings, though the silacyclobutane ring may compete in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。